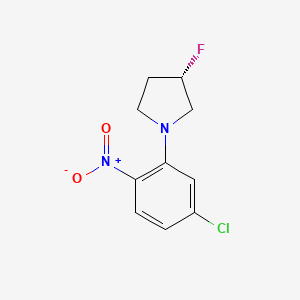
(S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-nitrophenyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and (S)-3-fluoropyrrolidine.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the amino group of 5-chloro-2-nitroaniline reacts with the fluoropyrrolidine under controlled conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
(S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, solvent (e.g., water).
Major Products Formed
Reduction: Formation of (S)-1-(5-chloro-2-aminophenyl)-3-fluoropyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyrrolidine derivatives.
科学研究应用
(S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom and pyrrolidine ring contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-1-(5-chloro-2-nitrophenyl)-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-(5-chloro-2-nitrophenyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of fluorine.
(S)-1-(5-chloro-2-nitrophenyl)-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
(S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design and material science.
属性
IUPAC Name |
(3S)-1-(5-chloro-2-nitrophenyl)-3-fluoropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-7-1-2-9(14(15)16)10(5-7)13-4-3-8(12)6-13/h1-2,5,8H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXWDLXBUCTXBH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1F)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














